molecular formula C9H9N3O2S B12890814 N-(1H-pyrazol-5-yl)benzenesulfonamide CAS No. 54135-42-1

N-(1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B12890814
CAS No.: 54135-42-1
M. Wt: 223.25 g/mol
InChI Key: IGCQXMQOKRXHHN-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-5-yl)benzenesulfonamide typically involves the reaction of a pyrazole derivative with a benzenesulfonyl chloride. One common method includes the following steps:

    Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized through the cyclization of hydrazine with a 1,3-diketone.

    Sulfonylation Reaction: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis. The compound binds to the active site of these enzymes, preventing the formation of critical cell wall components . In antifungal applications, it disrupts fungal cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

N-(1H-pyrazol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

54135-42-1

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-7-10-11-9/h1-7H,(H2,10,11,12)

InChI Key

IGCQXMQOKRXHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2

Origin of Product

United States

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